molecular formula C23H14F3N3O5 B5204513 (5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenylimidazolidine-2,4-dione

(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenylimidazolidine-2,4-dione

Cat. No.: B5204513
M. Wt: 469.4 g/mol
InChI Key: FUBQMNKFRVCIFY-LDADJPATSA-N
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Description

(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenylimidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a nitro group, a trifluoromethyl group, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenylimidazolidine-2,4-dione typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Knoevenagel condensation reaction to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenylimidazolidine-2,4-dione lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a trifluoromethyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5E)-5-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3O5/c24-23(25,26)15-8-11-20(19(13-15)29(32)33)34-17-9-6-14(7-10-17)12-18-21(30)28(22(31)27-18)16-4-2-1-3-5-16/h1-13H,(H,27,31)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBQMNKFRVCIFY-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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